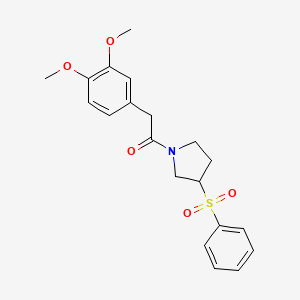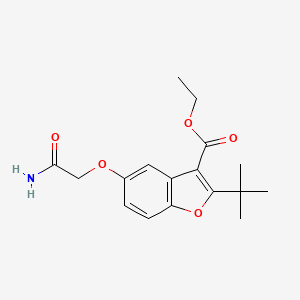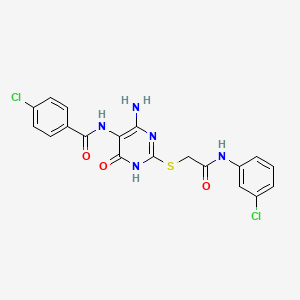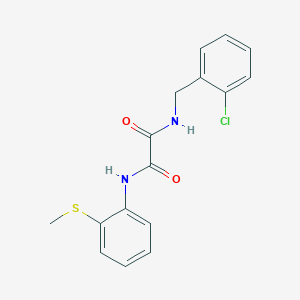![molecular formula C20H18N2O5 B2889341 (2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 389075-38-1](/img/structure/B2889341.png)
(2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the methods and processes used to synthesize the compound. It may involve various chemical reactions, use of catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, reactivity, and stability of the compound .Wissenschaftliche Forschungsanwendungen
Gene Cloning and Expression Studies
The compound can be used in gene cloning and expression studies due to its potential role in plasmid preparation. Plasmid DNA is crucial for cloning, transferring, and manipulating genes. The choice of plasmid preparation size, which could be influenced by the compound, determines the quantity and quality of plasmids required for specific research applications .
Advanced Catalysis
Functionalized nanoparticles, such as those derived from the compound, show promise in advanced catalysis. Their distinctive physiochemical characteristics can enhance catalytic processes, which is vital for the development of new synthetic pathways and the improvement of reaction efficiencies .
Drug Delivery Systems
The compound’s derivatives could be engineered to form part of drug delivery systems. Its structure allows for potential functionalization, which can be tailored to improve drug delivery efficacy, targeting specific tissues or cells within the body .
Biomedical Applications
In the biomedical field, the compound may be used to develop new materials for imaging and diagnostics. Its chemical structure could be modified to create contrast agents or probes that are used in various imaging techniques to diagnose diseases .
Environmental Remediation
The compound’s modified forms could be applied in environmental remediation. Its ability to form stable complexes with pollutants makes it a candidate for use in the removal of hazardous substances from the environment .
Molecular Sensing and Detection
Due to its unique structural features, the compound could be utilized in molecular sensing and detection. It can be part of sensors that detect specific molecules, which is essential in monitoring environmental pollutants or detecting biomarkers for diseases .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-acetyl-8-methoxy-2-(2-methoxyphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-12(23)21-19(24)14-11-13-7-6-10-17(26-3)18(13)27-20(14)22-15-8-4-5-9-16(15)25-2/h4-11H,1-3H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXUVXBBNOFKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2889259.png)

![(E)-3-(but-2-en-1-yl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889265.png)
![4-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2889266.png)

![N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide](/img/structure/B2889273.png)
![2-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2889274.png)

![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2889276.png)
![2-((1H-indol-3-yl)thio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2889277.png)
![2-Amino-4-cyclohexyl-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2889278.png)
![2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B2889279.png)

